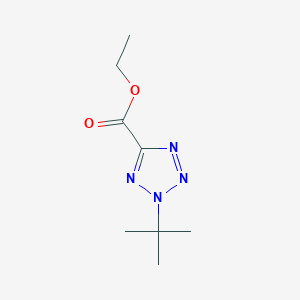
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea is an indole derivative with distinctive features that make it a subject of interest in various scientific research fields
准备方法
Synthetic Routes and Reaction Conditions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea can be synthesized through multiple synthetic routes, often involving the reaction of indole derivatives with urea analogs. The key steps in the preparation typically include:
Preparation of the indole derivative with a 2-methoxyethyl group.
Reaction of the indole derivative with an o-tolyl isocyanate under suitable conditions to form the urea compound.
Industrial Production Methods
On an industrial scale, the production of this compound might employ optimized catalytic processes to ensure high yields and purity. Industrial methods may include continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea undergoes various chemical reactions such as:
Oxidation: Leading to the formation of hydroxylated products.
Reduction: Producing amines or simpler alkyl derivatives.
Substitution: Nucleophilic or electrophilic substitutions at the indole or o-tolyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Amines or reduced aromatic compounds.
Substitution: Diverse substituted indole or tolyl derivatives.
科学研究应用
Chemistry
In chemistry, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea serves as a valuable intermediate for the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile building block in organic synthesis.
Biology
Biologically, this compound has potential implications in drug design and development due to its structural resemblance to biologically active molecules. It could be investigated for its interactions with enzymes and receptors.
Medicine
In medicine, research into this compound focuses on its potential therapeutic applications. It could be a lead compound for developing new drugs targeting specific biological pathways.
Industry
In industry, this compound might find applications in the production of advanced materials or as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. Its indole moiety allows it to fit into specific binding sites, potentially modulating the activity of target proteins or enzymes. This interaction can lead to various biological effects, depending on the molecular pathways involved.
相似化合物的比较
Similar Compounds
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea
1-(1-(2-ethoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea
Uniqueness
Compared to these similar compounds, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea stands out due to its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets. Its unique chemical properties can lead to distinctive applications in scientific research and industry.
This article delves into the intricate details of this compound, highlighting its potential and versatility across various fields of study. What's your next curious adventure?
属性
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-3-5-9-16(14)20-19(23)21-17-13-22(11-12-24-2)18-10-6-4-8-15(17)18/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYDEDPVZHQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2846202.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2846203.png)
![3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2846204.png)


![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2846208.png)
![1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2846209.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846211.png)

![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)
![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846217.png)
![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2846221.png)
